tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate
Overview
Description
tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butyl ester group, an amino group, and a phenyl group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . This reaction proceeds under mild conditions and yields the desired tert-butyl ester in good yields.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate can undergo various chemical reactions, including:
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Manganese catalysts in the presence of hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides for amide formation.
Major Products
Oxidation: Hydroxylated tert-butyl esters.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug or a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. This compound can also participate in redox reactions, affecting cellular pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4S)-4-amino-3-oxo-5-methylpentanoate
- tert-Butyl (4S)-4-amino-3-oxo-5-ethylpentanoate
- tert-Butyl (4S)-4-amino-3-oxo-5-isopropylpentanoate
Uniqueness
tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its alkyl-substituted counterparts. The phenyl group can participate in π-π interactions and other aromatic-specific reactions, making this compound particularly valuable in the synthesis of aromatic compounds and pharmaceuticals .
Properties
IUPAC Name |
tert-butyl (4S)-4-amino-3-oxo-5-phenylpentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)10-13(17)12(16)9-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARZVAOLKYDGSV-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC(=O)[C@H](CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849402 | |
Record name | tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85613-64-5 | |
Record name | tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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